molecular formula C8H8N2O B587700 2-Methoxy-5-methylnicotinonitrile CAS No. 149379-73-7

2-Methoxy-5-methylnicotinonitrile

Cat. No.: B587700
CAS No.: 149379-73-7
M. Wt: 148.165
InChI Key: CZKDMJBSPOUACB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylnicotinonitrile (CAS 149379-73-7) is a versatile nicotinonitrile derivative with the molecular formula C₈H₈N₂O . It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly for constructing complex molecules in medicinal and agrochemical research . Calculated physical properties include a density of 1.127 g/cm³ and a boiling point of approximately 274.2 °C . Researchers utilize this compound in pharmaceutical development for its potential in creating bioactive molecules that target neurological disorders and inflammatory conditions . Its specific molecular architecture, featuring methoxy and methyl substituents on the pyridine ring, makes it a valuable scaffold for designing inhibitors of specific enzymes or receptors . In agrochemical research, this compound is employed in the development of new herbicides and pesticides, leveraging its properties as a key intermediate in the synthesis of more complex active ingredients . Safety data sheets are available for this product, which is classified as an irritant . This chemical is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, personal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKDMJBSPOUACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663806
Record name 2-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149379-73-7
Record name 2-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methoxy 5 Methylnicotinonitrile

De Novo Synthesis of the Pyridine (B92270) Ring System

The assembly of the core pyridine structure from acyclic precursors offers a powerful approach to introduce the desired substitution pattern from the outset. Multi-component reactions and cyclization strategies are prominent in this regard.

Multi-component Condensation Reactions for Nicotinonitrile Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. fu-berlin.denih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic pseudo-four-component reaction, provides a foundational strategy for pyridine ring formation. mdpi.com While the direct synthesis of 2-Methoxy-5-methylnicotinonitrile via a specific multi-component reaction is not extensively documented, a plausible approach can be designed based on established principles. A one-pot condensation involving an enamine, a β-keto ester equivalent, an aldehyde, and an ammonia (B1221849) source could theoretically construct the dihydropyridine core, which would then be oxidized to the aromatic nicotinonitrile. mdpi.com

A potential multi-component strategy for a related nicotinonitrile is outlined below:

Reactant AReactant BReactant CCatalyst/ConditionsProduct
Enamino nitrileα,β-Unsaturated ketoneN/AFeCl3, condensation-cyclizationMultiply arylated/alkylated nicotinonitrile

This table illustrates a general FeCl3-promoted condensation-cyclization reaction for the synthesis of multi-substituted nicotinonitriles, a strategy that could be adapted for the target molecule. thieme-connect.com

Cyclization and Annulation Strategies

Cyclization and annulation reactions provide another avenue for the de novo synthesis of the pyridine ring. These methods involve the formation of the heterocyclic ring from a linear precursor containing the necessary atoms and functional groups. A common strategy involves the Michael-initiated ring closure. nih.gov For instance, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base can lead to highly substituted cyclopropanes, which can be further elaborated. nih.gov While not a direct route to pyridines, these cyclization principles can be adapted. A more direct approach would involve the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia source, leading to the pyridine ring.

Functional Group Interconversion and Derivatization Approaches

This strategy relies on a pre-existing, suitably substituted pyridine ring, which is then modified through a series of functional group interconversions to arrive at the target molecule, this compound.

Introduction of the Methoxy (B1213986) Group via Nucleophilic Substitution

The introduction of a methoxy group at the C2-position of a pyridine ring is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This reaction typically requires an electron-deficient pyridine ring and a good leaving group, such as a halogen, at the position of substitution. The reaction of a 2-halopyridine with sodium methoxide (B1231860) is a standard procedure. google.com The electron-withdrawing nature of the nitrile group in a 2-halonicotinonitrile would further activate the ring towards nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.comyoutube.comchemguide.co.uk

A representative reaction is the methoxylation of 2-chloro-5-nitropyridine, which proceeds in high yield. google.com A similar transformation can be envisaged for a 2-chloro-5-methylnicotinonitrile (B1590024) precursor.

Starting MaterialReagentSolventConditionsProductYield
2-chloro-5-nitropyridineSodium methoxideMethanolReflux, 1 hour2-methoxy-5-nitropyridine96.49%

This table presents the conditions for a related methoxylation reaction on a substituted 2-chloropyridine, demonstrating the feasibility of this approach. google.com

Formation of the Nitrile Moiety

The nitrile group can be introduced onto a pyridine ring through several methods. One of the most established is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. masterorganicchemistry.comwikipedia.orglscollege.ac.in This method would require the synthesis of 2-methoxy-5-methylpyridin-3-amine (B64297) as a precursor. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. wikipedia.orgjk-sci.com

Another approach is the dehydration of a primary amide (nicotinamide). Reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly used for this transformation. This would necessitate the prior synthesis of 2-methoxy-5-methylnicotinamide. The hydration of a nitrile to an amide is also a well-established process, often catalyzed by acids, bases, or enzymes. nih.govresearchgate.net

PrecursorReactionReagentsKey Features
2-methoxy-5-methylpyridin-3-amineSandmeyer ReactionNaNO₂, HCl; then CuCNConversion of an amino group to a nitrile via a diazonium salt.
2-methoxy-5-methylnicotinamideDehydrationP₂O₅ or SOCl₂Removal of water from a primary amide to form a nitrile.

Strategies for Methyl Group Installation

The introduction of a methyl group onto the pyridine ring can be achieved through modern cross-coupling reactions. The Negishi coupling, which utilizes an organozinc reagent in the presence of a palladium or nickel catalyst, is a powerful tool for C-C bond formation. wikipedia.org This reaction demonstrates good functional group tolerance. orgsyn.orgorgsyn.org A plausible route would involve the coupling of a 5-halo-2-methoxynicotinonitrile (e.g., 5-bromo-2-methoxynicotinonitrile) with a methylzinc reagent. orgsyn.orgnih.gov

Alternatively, Grignard reagents can be used to introduce alkyl groups onto pyridine rings. semanticscholar.org The reaction of a halopyridine with a methylmagnesium halide in the presence of a suitable catalyst could also yield the desired product. nih.govorganic-chemistry.org

Starting MaterialReagentCatalystReaction TypeProduct
5-bromo-2-methoxynicotinonitrileMethylzinc chloridePd(PPh₃)₄Negishi CouplingThis compound
5-bromo-2-methoxynicotinonitrileMethylmagnesium bromideFe catalystIron-catalyzed cross-couplingThis compound

Catalytic Approaches in Synthesis

Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound, both metal-mediated and organocatalytic transformations are explored, alongside radical-based methodologies.

Metal-mediated and Organocatalytic Transformations

Metal-mediated cross-coupling reactions and organocatalytic approaches provide powerful tools for the construction of the this compound framework. A plausible and widely utilized strategy involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-methylnicotinonitrile, with sodium methoxide. This transformation is often facilitated by a copper catalyst, which enhances the rate and efficiency of the methoxylation reaction.

Another key approach is the construction of the substituted pyridine ring itself through catalytic multicomponent reactions. For instance, the synthesis of functionalized nicotinonitriles can be achieved through a one-pot reaction of aldehydes, malononitrile, and a ketone in the presence of a catalyst. While not a direct synthesis of the target molecule, these methods provide a foundation for accessing highly substituted pyridines which could be further functionalized.

Organocatalysis also presents a viable route. For example, the synthesis of highly functionalized pyridines at room temperature can be achieved using specific organocatalysts, demonstrating the potential for milder reaction conditions. mdpi.com

A common precursor for the synthesis of this compound is 2-hydroxy-5-methylnicotinonitrile. The hydroxyl group can be methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate. This reaction, while not strictly catalytic in the traditional sense, is a fundamental transformation in the synthesis of such methoxy derivatives. A similar procedure has been reported for the synthesis of 2-Cyano-5-methoxypyridine from 2-cyano-5-hydroxypyridine, achieving a 78% yield.

PrecursorReagentsCatalystSolventConditionsProductYield (%)
2-Chloro-5-methylnicotinonitrileSodium methoxideCopper salt (e.g., CuI)Methanol/DMFHeatingThis compound(Not specified)
2-Hydroxy-5-methylnicotinonitrileMethyl iodide-DMFRoom Temp, 24hThis compound(Analogous reaction: 78%)

Table 1: Plausible Metal-Mediated and Related Synthetic Transformations for this compound

Radical-based Methodologies

Radical-based methodologies offer alternative pathways for the synthesis of nicotinonitrile derivatives, often proceeding through mechanisms distinct from traditional ionic reactions. The direct C-H functionalization of pyridine rings using radical species is a burgeoning area of research. For instance, the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been demonstrated for the introduction of alkyl groups. nih.govmdpi.com While a direct radical-based synthesis of this compound is not prominently documented, the principles of radical C-H cyanation could be applied to a 2-methoxy-5-methylpyridine (B82227) precursor.

Manganese(III) acetate (B1210297) is a well-known oxidant for generating radicals and has been used in the synthesis of dihydrofuran derivatives through radical cyclization. nih.gov Such radical-based approaches could potentially be adapted for the introduction of the cyano group onto the pyridine ring.

Regioselective and Chemoselective Synthetic Control

Achieving high regioselectivity and chemoselectivity is a critical aspect of synthesizing specifically substituted molecules like this compound. The challenge lies in directing the functionalization to the desired positions on the pyridine ring, especially when multiple reactive sites are present.

In the synthesis of substituted pyridines, the choice of directing groups and reaction conditions plays a crucial role in controlling the regiochemical outcome. For instance, in the functionalization of 2-chloropyridines, the existing chloro and methyl groups on a precursor would direct incoming substituents to specific positions. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, also influence the position of electrophilic and nucleophilic attack.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also paramount. For example, when starting from a molecule with multiple halogen atoms, a catalyst system can be chosen to selectively substitute one over the others. Substituent-controlled chemoselective synthesis of multi-substituted pyridones has been demonstrated, showcasing how the nature of the substituents can direct the reaction pathway. rsc.org

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of chemical compounds, including nicotinonitrile derivatives. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One approach is the use of multicomponent reactions which can significantly increase atom economy by combining multiple starting materials into a single product in one step. mdpi.com The use of reusable catalysts, such as magnetic nanoparticles, is another key aspect of green chemistry, as it allows for easy separation and recycling of the catalyst, reducing waste and cost. For example, a magnetic H-bond catalyst has been developed for the synthesis of new nicotinonitriles under solvent-free conditions. nih.gov

The use of biomass-derived solvents and reagents is also a growing area of interest in making chemical synthesis more sustainable. While specific applications to this compound are not yet widely reported, the general trend in organic synthesis is moving towards the adoption of such renewable resources. researchgate.net Furthermore, the development of catalytic systems that can operate in water or other green solvents is a key goal. mdpi.com

Green Chemistry PrincipleApplication in Nicotinonitrile Synthesis
Atom Economy Multicomponent reactions to build the pyridine ring.
Use of Catalysis Metal-mediated and organocatalytic methods to reduce reaction times and temperatures.
Benign Solvents Use of water or bio-based solvents; solvent-free reaction conditions. mdpi.comnih.gov
Renewable Feedstocks Exploration of biomass-derived starting materials. researchgate.net
Waste Reduction Use of recyclable catalysts, such as magnetic nanoparticles. nih.gov

Table 2: Application of Green Chemistry Principles in the Synthesis of Nicotinonitrile Derivatives

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 5 Methylnicotinonitrile

Reactivity of the Pyridine (B92270) Heterocycle

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, especially when a good leaving group is present at the electron-deficient 2-, 4-, or 6-positions. gcwgandhinagar.com For 2-Methoxy-5-methylnicotinonitrile, while the methoxy (B1213986) group is not a traditional leaving group, nucleophilic displacement of alkoxy groups from pyridine rings can occur, albeit under specific conditions. ntu.edu.sg More commonly, derivatives of this compound, such as those with a halogen at the 2- or 6-position, would be excellent substrates for SNAr reactions.

For instance, a related compound, 2,6-dichloropyridine-3-carboxylic ester, undergoes regioselective substitution with various nucleophiles. pharm.or.jp Similarly, the chlorine atom in 4-Chloro-2-methoxy-5-methylpyridine is susceptible to nucleophilic substitution. vulcanchem.com In the context of this compound, a hypothetical reaction would involve the displacement of a leaving group at the 6-position by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Reactant (Hypothetical)NucleophileProduct (Hypothetical)Conditions
6-Chloro-2-methoxy-5-methylnicotinonitrileAmmonia (B1221849) (NH₃)6-Amino-2-methoxy-5-methylnicotinonitrileHigh pressure/temperature
6-Chloro-2-methoxy-5-methylnicotinonitrileSodium Methoxide (B1231860) (NaOMe)2,6-Dimethoxy-5-methylnicotinonitrileReflux in Methanol
This compoundSodium Amide (NaNH₂)2-Amino-5-methylnicotinonitrileHarsh conditions (potential displacement of OMe) ntu.edu.sg

This table presents hypothetical reactions based on the known reactivity of similar pyridine derivatives.

The pyridine ring itself is highly resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated or coordinate to the electrophile's Lewis acid catalyst, further deactivating the ring. gcwgandhinagar.com However, the presence of strong electron-donating (activating) groups can facilitate electrophilic attack, typically directing substitution to the positions meta to the nitrogen (3- and 5-positions). gcwgandhinagar.compearson.com

In this compound, the methoxy group at C2 and the methyl group at C5 are both electron-donating. These groups activate the ring towards electrophiles. For example, the bromination of 5-methoxy-2-methylpyridine (B1356525) occurs, demonstrating that electrophilic substitution is possible on a similarly substituted ring. A nitro group can also be introduced onto a substituted pyridine ring, as seen in the synthesis of 2-Methoxy-5-nitro-4-methylpyridine. chemimpex.com Therefore, while challenging, electrophilic substitution on derivatives of this compound, particularly at the vacant 4- and 6-positions, is conceivable under specific conditions.

The reactivity of the pyridine ring in this compound is modulated by the electronic effects of its substituents.

2-Methoxy Group (-OCH₃): This group exerts two opposing effects. Its oxygen atom has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which is strongly felt at the adjacent C2 position and by the ring nitrogen. This effect decreases the basicity of the pyridine nitrogen compared to pyridine itself. iust.ac.ir Conversely, the oxygen's lone pairs can participate in resonance, donating electron density to the ring (+M effect). This mesomeric effect activates the ring for electrophilic substitution, directing ortho and para to itself (i.e., C3 and C5 positions). pearson.com In nucleophilic reactions, the -I effect dominates, making the ring more electrophilic, but the +M effect can slightly counteract this.

5-Methyl Group (-CH₃): This is a simple alkyl group that acts as an electron-donating group through a weak inductive effect (+I) and hyperconjugation. It slightly activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack. iust.ac.ir

3-Nitrile Group (-CN): This group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic substitution, particularly at the ortho (C2, C4) and para (C6) positions relative to itself.

The combined influence results in a complex reactivity pattern. The powerful deactivating effect of the nitrile group, coupled with the inherent electron deficiency of the pyridine ring, makes electrophilic substitution very difficult. Conversely, the ring is highly activated for nucleophilic attack. The methoxy group at C2 makes this position a prime target for nucleophilic substitution (displacement of the methoxy group), while the nitrile group activates the C4 and C6 positions for substitution if a suitable leaving group were present.

Reactions at the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical moieties like carboxylic acids, amides, amines, and aldehydes.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide. This transformation can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then attacks this carbon. After a series of proton transfers, the amide, 2-Methoxy-5-methylnicotinamide, is formed as an intermediate. Under continued heating in the presence of acid, this amide is further hydrolyzed to the corresponding carboxylic acid, 2-Methoxy-5-methylnicotinic acid, and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. chemistry.coach If the reaction is allowed to proceed, the amide undergoes further base-catalyzed hydrolysis to yield the carboxylate salt (e.g., sodium 2-methoxy-5-methylnicotinate) and ammonia. savemyexams.com

TransformationReagentsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), heat2-Methoxy-5-methylnicotinamide2-Methoxy-5-methylnicotinic acid
Base-Catalyzed HydrolysisH₂O, OH⁻ (e.g., NaOH, KOH), heat2-Methoxy-5-methylnicotinamideSalt of 2-Methoxy-5-methylnicotinic acid

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong hydride reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing nitriles to primary amines. quora.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. A workup with water then protonates the nitrogen to yield the primary amine, (2-Methoxy-5-methylpyridin-3-yl)methanamine. chemistrysteps.combldpharm.combldpharm.comuni.lu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles. quora.comwizeprep.com

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using a sterically hindered and less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comcommonorganicchemistry.com To prevent over-reduction to the alcohol, the reaction is typically performed with exactly one equivalent of DIBAL-H at a low temperature (e.g., -78 °C). masterorganicchemistry.com The reaction proceeds via an aluminum-imine intermediate, which is stable at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to the aldehyde, 2-Methoxy-5-methylnicotinaldehyde. chemistrysteps.comscribd.comchem960.com

Desired ProductReagentKey Conditions
(2-Methoxy-5-methylpyridin-3-yl)methanamineLithium aluminum hydride (LiAlH₄)Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup.
2-Methoxy-5-methylnicotinaldehydeDiisobutylaluminium hydride (DIBAL-H)1 equivalent of reagent, low temperature (-78 °C), followed by aqueous workup.

Cycloaddition Chemistry Involving the Nitrile Group

The nitrile group of aromatic compounds like this compound can participate in various cycloaddition reactions, leading to the formation of complex heterocyclic structures. numberanalytics.com These reactions are valuable in organic synthesis for creating novel compounds with potential applications in pharmaceuticals and materials science. numberanalytics.com

Common types of cycloaddition reactions involving aromatic nitriles include:

[3+2] Cycloaddition: This reaction involves the nitrile group reacting with a 1,3-dipole to form a five-membered heterocyclic ring. numberanalytics.com For instance, in situ generated nitrile oxides can react with alkenes in a 1,3-dipolar cycloaddition to yield 2-isoxazolines. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors. mdpi.com

[2+2] Cycloaddition: The nitrile group can react with an alkene or alkyne to form a four-membered ring. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the aromatic ring itself can act as the diene component, reacting with a dienophile to form a six-membered ring. numberanalytics.com

The conditions for these cycloaddition reactions, including the need for catalysts, can vary depending on the specific reactants and the desired product. numberanalytics.com

Reaction TypeDescriptionResulting Heterocycle
[3+2] CycloadditionReaction of the nitrile group with a 1,3-dipole. numberanalytics.comFive-membered ring (e.g., 2-isoxazoline). mdpi.com
[2+2] CycloadditionReaction of the nitrile group with an alkene or alkyne. numberanalytics.comFour-membered ring. numberanalytics.com
[4+2] CycloadditionReaction of the aromatic ring with a dienophile. numberanalytics.comSix-membered ring. numberanalytics.com

Transformations of the Methoxy Substituent

The methoxy group on the pyridine ring of this compound can undergo several important transformations.

Ethers are generally stable but can be cleaved under strong acidic conditions. masterorganicchemistry.comlibretexts.org The cleavage of aryl ethers, such as the methoxy group in this compound, typically requires harsh conditions with strong acids like HBr or HI. libretexts.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. libretexts.org For ethers with primary and secondary alkyl groups, the reaction follows an S(_N)2 mechanism where the nucleophile attacks the less sterically hindered site of the protonated ether. libretexts.org

In some synthetic procedures, unintended ether cleavage has been observed as a side reaction. For example, during the synthesis of certain flupirtine (B1215404) analogues, ether cleavage was noted, leading to the formation of byproducts. nih.gov

The methoxy group can act as a directing group in various chemical reactions. On a benzene (B151609) ring, a methoxy substituent is classified as an electron-donating group at the para position and an electron-withdrawing group at the meta position according to the Hammett equation. wikipedia.org This electronic influence can direct the regioselectivity of electrophilic aromatic substitution reactions.

In the context of C-H functionalization reactions catalyzed by transition metals, amide groups, including N-methoxy-N-methyl amides (Weinreb amides), have been utilized as directing groups to achieve regioselective substitution of C-H bonds. mdpi.com While the oxygen of an amide is a weaker coordinating atom for many transition metals, Weinreb amides have been successfully employed to direct ortho C-H functionalization. mdpi.com

Reactivity of the Methyl Group

The methyl group at the 5-position of the nicotinonitrile ring exhibits its own characteristic reactivity.

The methyl group of this compound can be oxidized to introduce other functional groups. For instance, in the synthesis of certain methoxy-substituted derivatives, a methyl group on a nitrotoluene starting material was oxidized to a carboxylic acid using potassium permanganate (B83412) (KMnO(_4)). nih.gov

Side-chain functionalization of the methyl group can also be achieved through other reactions. For example, in the synthesis of azaindenoisoquinoline topoisomerase I inhibitors, 6-Methoxy-2-methylnicotinonitrile was treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in 1,2-dichloroethane (B1671644) at reflux to likely achieve bromination at the methyl group, facilitating further transformations. nih.gov

Starting MaterialReagentsProduct Functional GroupReference
4-Nitrotoluene derivativeKMnO4Carboxylic acid nih.gov
6-Methoxy-2-methylnicotinonitrileNBS, AIBNBromomethyl (inferred) nih.gov

The methyl group attached to the pyridine ring is at a "pyridylic" position, analogous to a benzylic position. This position is activated for various reactions due to the adjacent aromatic ring. As mentioned previously, reactions such as oxidation and halogenation can occur at this site. nih.govnih.gov The stability of intermediates, such as radicals or ions, formed at the pyridylic position facilitates these transformations, allowing for the introduction of a wide range of functional groups.

Computational and Theoretical Investigations of 2 Methoxy 5 Methylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of heterocyclic compounds like 2-methoxy-5-methylnicotinonitrile. nih.gov For substituted nicotinonitriles, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been effectively used to determine molecular geometries and electronic properties. nih.gov

The electronic structure of the pyridine (B92270) ring is significantly influenced by its substituents. The nitrogen atom's inherent electronegativity reduces electron density at the -2 and -4 positions, making them susceptible to nucleophilic attack. uoanbar.edu.iq The methoxy (B1213986) group at the 2-position, being an electron-donating group, and the methyl group at the 5-position, also an electron-donating group, would modulate this effect. The nitrile group at the 3-position is a strong electron-withdrawing group, further influencing the electron distribution within the ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. DFT calculations can predict the energies of these orbitals and their distribution across the molecule. For nicotinonitrile derivatives, the HOMO-LUMO gap is a key parameter; a smaller gap generally implies higher reactivity. The electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for this compound.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO Energy Relatively highElectron-donating effects of methoxy and methyl groups.
LUMO Energy Relatively lowElectron-withdrawing effect of the nitrile group.
HOMO-LUMO Gap SmallCombined effects of electron-donating and -withdrawing groups.
Dipole Moment SignificantDue to the presence of electronegative nitrogen and oxygen atoms and the polar nitrile group.
Electron Density Reduced at positions 4 and 6Inherent effect of the pyridine nitrogen, modulated by substituents. uoanbar.edu.iq

This table is predictive and based on theoretical principles and data from related substituted pyridines and nicotinonitriles.

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are primarily determined by the rotation of the methoxy group relative to the pyridine ring. Studies on 2-methoxypyridine (B126380) show a preference for the syn conformation, where the methyl group of the methoxy moiety is oriented towards the ring nitrogen. rsc.org This preference is attributed to exchange repulsion between the σ-orbitals of the OCH₃ group and the pyridine ring. rsc.org It is highly probable that this compound would also exhibit a stable cis (or syn) conformation.

Table 2: Predicted Conformational Properties of this compound

FeaturePredicted CharacteristicRationale
Methoxy Group Orientation Predominantly syn or cis to the ring nitrogenMinimization of steric hindrance and electronic repulsion. rsc.org
Rotational Barrier (C-O bond) ModerateSimilar to that observed in other 2-methoxypyridines.
Ring Planarity Largely planarTypical for aromatic pyridine systems.

This table is predictive and based on conformational studies of 2-methoxypyridine.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction pathways and the characterization of transition states, providing insights into reaction mechanisms and kinetics. qunasys.com For a molecule like this compound, several reaction types can be modeled:

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack, especially at the 2- and 4-positions. uoanbar.edu.iq However, the presence of the methoxy group at the 2-position would likely direct incoming nucleophiles to the 4- and 6-positions. Theoretical calculations can map the potential energy surface for such reactions, identifying the transition state structures and their corresponding energy barriers.

Reactions of the Nitrile Group: The nitrile group can undergo hydration to form an amide or reduction to an amine. rsc.org DFT-based molecular dynamics simulations have been used to study the hydration of 2-cyanopyridine, revealing the role of catalysts and the reaction mechanism. rsc.org Similar computational approaches could elucidate the pathways for reactions involving the nitrile group of this compound.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq However, the electron-donating methoxy and methyl groups would activate the ring towards electrophiles, likely at positions ortho and para to these groups. Computational modeling can predict the most favorable sites for electrophilic attack by analyzing the calculated electron density distribution.

Solvent Effects on Reactivity and Molecular Conformation

The solvent environment can significantly influence both the reactivity and conformation of a molecule. wikipedia.orgrsc.org For this compound, solvent effects can be studied computationally using implicit solvent models (like PCM or COSMO) or explicit solvent molecules in molecular dynamics simulations. rsc.org

Reactivity: Polar solvents are expected to stabilize polar transition states, potentially accelerating reactions with charged or polar intermediates. wikipedia.org For instance, in nucleophilic substitution reactions, a polar aprotic solvent might enhance the reaction rate. vulcanchem.com Conversely, protic solvents could solvate the nitrogen atom of the pyridine ring, altering its basicity and reactivity. wikipedia.org

Conformation: The conformational equilibrium of the methoxy group may be influenced by the solvent polarity. A polar solvent could stabilize a more polar conformer of the molecule. The dipole moment of the molecule, and thus its interaction with the solvent, would change depending on the orientation of the methoxy group. colab.ws

Structure-Reactivity Correlations (Purely Chemical)

Structure-reactivity correlations, often quantified through Hammett plots, relate the electronic properties of substituents to the rate or equilibrium constants of a reaction. nih.gov For substituted pyridines, the electronic effects of substituents on the reactivity of the ring or a functional group can be systematically studied. rsc.org

In this compound, the reactivity is a composite of the effects of the three substituents:

Methoxy Group (at C2): An electron-donating group through resonance, it activates the ring towards electrophilic substitution and can influence the basicity of the ring nitrogen.

Methyl Group (at C5): An electron-donating group through induction and hyperconjugation.

Nitrile Group (at C3): A strong electron-withdrawing group through both induction and resonance, it deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.

Applications of 2 Methoxy 5 Methylnicotinonitrile As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

2-Methoxy-5-methylnicotinonitrile serves as a crucial starting material or intermediate in the creation of more intricate organic structures. purdue.edu The reactivity of its functional groups—the methoxy (B1213986), methyl, and nitrile moieties—can be selectively manipulated to build molecular complexity. purdue.edu Organic synthesis involves a series of planned reactions to construct a target molecule, and the strategic use of versatile building blocks like this compound is fundamental to this process. purdue.edufiveable.me

The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyridine (B92270) ring itself can undergo various transformations, including substitution reactions. These reactions are integral to multi-step synthetic sequences that aim to produce complex target molecules with high precision. researchgate.netwalisongo.ac.id

Precursor for Diverse Heterocyclic Scaffolds

The structure of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry due to their wide range of biological activities. derpharmachemica.comopenmedicinalchemistryjournal.com

Nicotinonitrile derivatives, in general, are recognized as key intermediates for synthesizing various fused heterocyclic systems. researchgate.net For example, derivatives of 2-alkoxy-3-cyanopyridine are noted for their utility in constructing diverse and biologically active molecules. researchgate.net The presence of the nitrile and methoxy groups in this compound allows for cyclization reactions to form fused ring systems, such as pyridopyrimidines, which are known to exhibit a range of pharmacological properties. ontosight.aigoogle.comresearchgate.net The synthesis of such scaffolds often involves the reaction of the nicotinonitrile derivative with other reagents to build the new heterocyclic ring.

Utilization in the Development of Functional Materials

The application of this compound and its derivatives extends into the realm of materials science, particularly in the development of functional materials like dyes and optoelectronic materials. scialert.netnih.gov

Dyes: Azo dyes, a major class of synthetic colorants, can be synthesized using derivatives of nicotinonitrile. scialert.netresearchgate.netresearchgate.netekb.egaaru.edu.jo The general synthesis involves the diazotization of an aromatic amine followed by a coupling reaction. While direct use of this compound in dye synthesis is not extensively documented in the provided results, related nicotinonitrile structures are employed as precursors for disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765) and nylon. scialert.net For example, monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline, a structurally related compound. scialert.net

Optoelectronic Materials: The electronic properties of molecules derived from nicotinonitriles make them candidates for use in optoelectronic devices. For instance, the structurally analogous poly[2-methoxy-5-(2′-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) has been studied for its application in organic light-emitting diodes (OLEDs). rsc.org Furthermore, derivatives like 2-methoxy-4,6-diphenylnicotinonitrile are investigated for their photophysical properties, such as fluorescence, which are crucial for applications in nonlinear optics and OLEDs. researchgate.net The synthesis of terphenyl derivatives, which are intermediates for indenofluorene compounds used in OLEDs, highlights the role of complex organic synthesis in creating materials for digital displays. walisongo.ac.id

Strategic Intermediate in Multi-step Chemical Syntheses

This compound and its analogs are valuable in this context because they offer multiple points for chemical modification, allowing for the controlled and sequential introduction of different functional groups and structural motifs. lookchem.com For example, a patent describes the use of 6-amino-5-bromo-2-methylnicotinonitrile (B2590906) in a multi-step synthesis to produce substituted pyridine compounds. google.com Similarly, the synthesis of a malaridine intermediate, 2-methoxy-5-aminopyridine, involves a multi-step process starting from 2-aminopyridine. google.com These examples underscore the importance of nicotinonitrile derivatives as key building blocks in the strategic planning and execution of complex synthetic routes. nih.govnih.gov

Challenges, Emerging Trends, and Future Research Perspectives in Nicotinonitrile Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of processes that are not only high-yielding but also maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. The synthesis of substituted nicotinonitriles is an area ripe for innovation, moving away from traditional multi-step procedures that often generate significant waste.

A notable advancement is the de novo synthesis of trisubstituted nicotinonitriles using a palladium-carbon catalyst. figshare.comnih.gov This one-pot methodology utilizes easily prepared homopropargylic or homoallylic aromatic alcohols and nitriles, proceeding through a Pd(II)-C palladacycle intermediate followed by oxidative aromatization to form the pyridine (B92270) core. nih.govacs.org This approach is significant for its moderate yields and the straightforward separation of products, representing a more atom-economical route compared to classical methods. nih.gov

Other emerging strategies include:

Iron(III) Chloride-Promoted Cyclization: A method involving the condensation-cyclization of an enamino nitrile with α,β-unsaturated ketones, promoted by FeCl3, provides efficient access to multi-substituted nicotinonitriles. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs that combine several simple starting materials in a single step are gaining traction. For instance, the reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) under various catalytic conditions can yield highly substituted pyridines with high efficiency and simple workup procedures. researchgate.net

These modern approaches address the limitations of older methods, which can be hampered by the use of toxic chemicals like cyanides and the production of substantial waste, paving the way for a more sustainable future in chemical synthesis. ontosight.ai

Synthetic StrategyKey FeaturesCatalyst/ReagentPrimary AdvantageReference
Palladium-Catalyzed de novo SynthesisOne-pot reaction from homopropargylic alcohols and nitriles.Palladium on Carbon (Pd/C)High atom economy, de novo ring formation. nih.gov, acs.org
FeCl3-Promoted CyclizationCondensation-cyclization of enamino nitriles and unsaturated ketones.Iron(III) Chloride (FeCl3)Environmentally friendly, access to fully substituted pyridines. researchgate.net
One-Pot Multicomponent ReactionReaction of aldehydes, malononitrile, and an ammonium source.Triethylamine or PiperazineHigh efficiency, short reaction times, simple workup. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Activation Methods

Beyond improving existing synthetic routes, researchers are exploring fundamentally new ways to construct and modify the nicotinonitrile core. This involves uncovering novel reactivity patterns and employing non-traditional methods to activate molecules, leading to unprecedented chemical transformations.

Unconventional Activation Methods: The use of physical activation methods offers a green alternative to conventional heating, often leading to shorter reaction times and higher yields.

Ultrasonic Irradiation (Sonication): This technique has been successfully used to mediate the synthesis of novel nicotinonitriles and their derivatives, such as thieno[2,3-b]pyridines, often in the presence of eco-friendly catalysts like piperazine. researchgate.net

Microwave Irradiation: Microwaves provide rapid and uniform heating, accelerating many organic reactions. mdpi.com This method is frequently employed in solid-acid-catalyzed protocols for synthesizing N-heterocycles. mdpi.com

Novel Reactivity Patterns:

Degenerate Ring Transformation: A fascinating approach involves the nucleophilic recyclization of pyridinium (B92312) salts. In one such process, 3-aminocrotononitrile, generated in situ from acetonitrile, acts as a C-nucleophile, leading to a CCN interchange ring transformation to produce 2-methylnicotinonitrile derivatives. acs.org This method showcases how existing rings can be creatively repurposed to build new scaffolds.

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO): This concept leverages the anomeric effect through double bonds to facilitate novel condensation reactions. It has been applied to the synthesis of new nicotinonitrile derivatives using nanomagnetic catalysts, demonstrating a unique mechanistic pathway for bond formation. acs.org

ConceptDescriptionExample ApplicationReference
Ultrasonic IrradiationUse of high-frequency sound waves to induce chemical reactions.Synthesis of arene-linked bis(thieno[2,3-b]pyridine) hybrids. researchgate.net
Microwave-Assisted SynthesisApplication of microwave energy for rapid and efficient heating.Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com
Degenerate Ring TransformationRecyclization of a heterocyclic core (e.g., pyridinium salt) to form a new ring system.Synthesis of 2-methylnicotinonitrile derivatives from pyridinium salts. acs.org
Anomeric-Based OxidationA mechanism utilizing the anomeric effect to drive oxidation and condensation.Four-component synthesis of nicotinonitriles using a nanomagnetic catalyst. acs.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For a compound like 2-Methoxy-5-methylnicotinonitrile to be produced on an industrial scale, the process must be safe, robust, and easily scalable. Flow chemistry, where reactions are run in continuous streams through tubes or channels, is an enabling technology that addresses many of the shortcomings of traditional batch processing. chemanager-online.com

The key advantages of flow chemistry include:

Enhanced Safety: By minimizing the volume of reactive material at any given moment, flow reactors can safely handle highly exothermic or hazardous reactions that would be dangerous in large batches. chemanager-online.com

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and purity. uniqsis.com

Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch (superheated conditions), drastically reducing reaction times from hours to minutes or even seconds. nih.gov

Scalability: Increasing production volume is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization required for scaling up batch reactors. researchgate.net

While specific examples for this compound are not yet prevalent in the literature, the successful flow synthesis of related heterocycles like quinolines, pyrazoles, and benzimidazoles demonstrates the immense potential. uniqsis.com Furthermore, integrating flow reactors with automated systems allows for high-throughput experimentation, rapidly optimizing reaction conditions and facilitating the creation of libraries of nicotinonitrile derivatives for screening purposes.

AdvantageDescriptionImpact on Nicotinonitrile Synthesis
Improved SafetySmall reaction volumes reduce the risk of thermal runaways and exposure to hazardous reagents.Enables the use of more reactive but efficient chemistries for ring formation.
Process IntensificationSuperheated conditions and rapid mixing accelerate reaction rates.Dramatically increases throughput (e.g., kg per day) from a small reactor footprint. nih.gov
Seamless ScalabilityProduction is scaled by time or parallelization, not by increasing reactor volume.Eliminates the need for costly and time-consuming re-development from lab to plant scale.
Telescoped ReactionsMultiple reaction steps can be linked in a continuous sequence without manual workup. mdpi.comAllows for the direct conversion of simple starting materials to complex nicotinonitriles in one continuous operation.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

For a target molecule like this compound, AI can play several crucial roles:

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose multiple viable synthetic routes to a target molecule. researchgate.net For example, models using graph convolutional networks (GCNs) can learn the rules of chemical transformations from millions of published reactions and apply them to suggest precursors for our target compound. acs.orgengineering.org.cn

Reaction Yield Prediction: Predicting the yield of a chemical reaction is a significant challenge. Modern ML models, including those based on transformer architectures, can now predict reaction yields with high accuracy by learning from datasets of high-throughput experiments. chemrxiv.org This allows chemists to prioritize high-yielding reactions before entering the lab, saving time and resources.

Condition Optimization: AI can predict how changes in solvent, temperature, or catalyst will affect a reaction's outcome, guiding the optimization of the synthesis of this compound for maximum efficiency. nih.gov

Discovery of New Reactions: By analyzing patterns in chemical reactivity, ML models can help uncover novel transformations that may lead to entirely new and more efficient methods for synthesizing nicotinonitrile derivatives. nih.gov

AI/ML ApplicationDescriptionRelevance to this compoundReference
Retrosynthesis PredictionAlgorithms suggest a sequence of reactions to synthesize a target molecule from available starting materials.Designs novel and efficient synthetic pathways. acs.org, researchgate.net
Yield PredictionML models predict the quantitative outcome of a reaction based on reactants and conditions.Helps in selecting the most promising synthetic route from multiple proposals. chemrxiv.org
Forward Reaction PredictionPredicts the product(s) of a given set of reactants and reagents.Assesses potential side reactions and validates proposed synthetic steps. nih.gov
Activation Energy PredictionModels predict the activation barriers of elementary reaction steps.Provides mechanistic insight and helps identify rate-limiting steps for optimization. bath.ac.uk

Strategic Utilization in the Creation of Advanced Chemical Architectures

This compound is not merely an endpoint but a versatile building block for constructing more complex and functional molecules. The strategic functionalization of its pyridine ring and the reactivity of its cyano and methoxy (B1213986) groups allow for its incorporation into a diverse array of advanced chemical architectures.

Emerging applications include:

Fused Heterocyclic Systems: The nicotinonitrile scaffold is a common precursor for building polycyclic systems with important biological or material properties. For example, the cyano group can participate in annulation reactions to yield fused systems like benzo[c] nih.govresearchgate.netnaphthyridin-5(6H)-one. researchgate.net Similarly, nicotinonitrile derivatives are key intermediates for thieno[2,3-b]pyridines, a class of compounds with known biological activities. researchgate.net

Functional Materials: By attaching moieties with specific photophysical properties, nicotinonitriles can be transformed into advanced materials. A notable example is the synthesis of poly-functionalized nicotinonitriles incorporating pyrene (B120774) and fluorene (B118485) groups, which act as environmentally sensitive fluorophores. researchgate.net

Complex Molecule Synthesis via C-H Functionalization: Modern synthetic chemistry increasingly relies on C-H functionalization to build molecular complexity efficiently. rsc.org This strategy allows for the direct conversion of a C-H bond—such as those on the methyl group or the pyridine ring of this compound—into a new C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. rsc.org

The ability to strategically modify the this compound core makes it a valuable platform for developing next-generation pharmaceuticals, agrochemicals, and functional organic materials.

Advanced ArchitectureSynthetic StrategyPotential ApplicationReference
Fused NaphthyridinesCopper-catalyzed annulation of the cyano group.Biologically active scaffolds. researchgate.net
Thieno[2,3-b]pyridinesTandem reactions involving the nicotinonitrile core and a sulfur source.Antibacterial agents, medicinal chemistry. researchgate.net
Functional FluorophoresMulticomponent reaction incorporating large aromatic moieties like pyrene.Organic light-emitting devices (OLEDs), chemical sensors. researchgate.net
Complex Natural Product AnalogsStrategic C-H functionalization of the pyridine or methyl group.Drug discovery, agrochemicals. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.